Cas no 131897-38-6 (2-aminocyclohex-3-ene-1-carboxylic acid)

2-Aminocyclohex-3-ene-1-carboxylic acid is a cyclic amino acid derivative featuring both amine and carboxylic acid functional groups on a cyclohexene scaffold. Its unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical research, particularly in the development of bioactive compounds and peptidomimetics. The unsaturated cyclohexene ring provides a reactive site for further functionalization, while the amino and carboxyl groups enable versatile coupling reactions. This compound is often utilized in asymmetric synthesis and as a building block for constrained peptide analogs. Its rigid framework can enhance conformational stability in designed molecules, making it useful for studying structure-activity relationships.
2-aminocyclohex-3-ene-1-carboxylic acid structure
131897-38-6 structure
Product Name:2-aminocyclohex-3-ene-1-carboxylic acid
CAS No:131897-38-6
MF:C7H11NO2
MW:141.167742013931
MDL:MFCD18817905
CID:102245
PubChem ID:5245871
Update Time:2025-11-01

2-aminocyclohex-3-ene-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-Cyclohexene-1-carboxylicacid, 2-amino-
    • 2-Ammonio-3-cyclohexene-1-carboxylate
    • 3-Cyclohexene-1-carboxylicacid,2-amino-(9CI)
    • 2-Amino-cyclohex-3-encarbonsaeure
    • 2-amino-cyclohex-3-enecarboxylic acid
    • AG-E-25021
    • aminophenyloxopropylisoindoledione
    • CTK4D5375
    • N-[3-(2-amino-phenyl)-3-oxo-propyl]-phthalimide
    • RP15899
    • SS-2959
    • 2-aminocyclohex-3-ene-1-carboxylic acid
    • 2-aminocyclohex-3-ene-1-carboxylicacid
    • 2-amino-3-cyclohexene-1-carboxylic acid
    • AKOS030240202
    • AB45065
    • PD135848
    • EN300-344172
    • SCHEMBL9325112
    • 3-Cyclohexene-1-carboxylic acid, 2-amino-
    • 131897-38-6
    • 2-azaniumylcyclohex-3-ene-1-carboxylate
    • DB-271596
    • (1S,2R/1R,2S)-2-AMINOCYCLOHEX-3-ENE-1-CARBOXYLIC ACID
    • MDL: MFCD18817905
    • Inchi: 1S/C7H11NO2/c8-6-4-2-1-3-5(6)7(9)10/h2,4-6H,1,3,8H2,(H,9,10)
    • InChI Key: CIXNUOPCFXQTTK-UHFFFAOYSA-N
    • SMILES: OC(C1CCC=CC1N)=O

Computed Properties

  • Exact Mass: 141.078978594g/mol
  • Monoisotopic Mass: 141.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.8
  • Topological Polar Surface Area: 63.3Ų

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Additional information on 2-aminocyclohex-3-ene-1-carboxylic acid

Introduction to 2-Aminocyclohex-3-ene-1-carboxylic Acid (CAS No. 131897-38-6)

2-Aminocyclohex-3-ene-1-carboxylic acid (CAS No. 131897-38-6) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as (3E)-2-amino-3-cyclohexenecarboxylic acid, is characterized by its unique structure, which includes an amino group and a carboxylic acid group attached to a cyclohexene ring. The combination of these functional groups endows the molecule with a range of chemical properties that make it an attractive candidate for various applications.

The structural features of 2-aminocyclohex-3-ene-1-carboxylic acid have been extensively studied for their potential in drug design and synthesis. The cyclohexene ring provides a rigid scaffold that can influence the conformational flexibility and stability of the molecule, while the amino and carboxylic acid groups offer multiple sites for chemical modification. These properties make it a valuable intermediate in the synthesis of more complex molecules, particularly those with therapeutic potential.

Recent research has highlighted the importance of 2-aminocyclohex-3-ene-1-carboxylic acid in the development of novel drugs targeting various diseases. For instance, studies have shown that derivatives of this compound can exhibit potent anti-inflammatory and analgesic properties, making them promising candidates for the treatment of chronic pain and inflammatory conditions. Additionally, its ability to modulate specific biological pathways has been explored in the context of neurodegenerative diseases and cancer.

In the realm of medicinal chemistry, 2-aminocyclohex-3-ene-1-carboxylic acid has been utilized as a building block for the synthesis of peptidomimetics. Peptidomimetics are molecules designed to mimic the structure and function of peptides but with improved pharmacological properties such as enhanced stability and reduced susceptibility to enzymatic degradation. This application is particularly relevant in the development of drugs targeting G protein-coupled receptors (GPCRs) and other protein-protein interactions.

The synthetic accessibility of 2-aminocyclohex-3-ene-1-carboxylic acid has also been a subject of interest. Various synthetic routes have been developed to produce this compound efficiently, including methods involving cyclization reactions and functional group transformations. These synthetic strategies not only facilitate the large-scale production of the compound but also enable the preparation of structurally diverse derivatives for further biological evaluation.

In addition to its pharmaceutical applications, 2-aminocyclohex-3-ene-1-carboxylic acid has found use in other areas of chemical research. For example, it has been employed as a ligand in coordination chemistry, where its ability to form stable complexes with metal ions can be exploited for catalytic applications and materials science. The coordination chemistry of this compound has been studied to understand its electronic and structural properties, which can provide insights into its behavior in biological systems.

The environmental impact and safety profile of 2-aminocyclohex-3-ene-1-carboxylic acid are also important considerations. Research has shown that this compound is generally stable under standard laboratory conditions and does not pose significant environmental risks when handled properly. However, as with any chemical compound, appropriate safety measures should be followed during handling and storage to ensure user safety.

In conclusion, 2-Aminocyclohex-3-ene-1-carboxylic acid (CAS No. 131897-38-6) is a multifaceted compound with a wide range of applications in medicinal chemistry, pharmaceutical research, and other areas of chemical science. Its unique structural features and chemical properties make it an invaluable tool for researchers seeking to develop new drugs and materials with improved performance and functionality. As ongoing research continues to uncover new possibilities for this compound, its importance in the scientific community is likely to grow even further.

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